molecular formula C10H11BrO3 B1463551 Ethyl 4-bromo-3-methoxybenzoate CAS No. 933585-42-3

Ethyl 4-bromo-3-methoxybenzoate

Cat. No. B1463551
M. Wt: 259.1 g/mol
InChI Key: SPZBNOLKHLTDCR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methoxybenzoate is a chemical compound with the CAS Number: 933585-42-3 . It has a molecular weight of 259.1 . The compound is a light-yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds involves the use of ethyl acetate, ethanol, and DMF . The mixture is treated with sodium ethoxide and allowed to stir for a certain period. The ethanol is then evaporated under reduced pressure .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-methoxybenzoate contains a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-methoxybenzoate is a light-yellow to yellow powder or crystals . The compound is stored at room temperature .

Scientific Research Applications

1. Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

  • Application Summary : This compound is used in the synthesis and characterization of photoactive materials. It’s particularly interesting due to its potential applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .
  • Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study. The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

2. Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Application Summary : This compound is an organic building block used in various chemical syntheses .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in reactions to form more complex molecules .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could lead to the formation of a wide variety of organic molecules .

3. Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Application Summary : This compound is an organic building block used in various chemical syntheses .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in reactions to form more complex molecules .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could lead to the formation of a wide variety of organic molecules .

4. 2-Bromo-3-ethylthiazolium

  • Application Summary : This compound is used as a coupling agent in peptide synthesis .
  • Methods of Application : The specific methods of application would depend on the particular peptide synthesis being performed. As a coupling agent, it would be used in reactions to form peptide bonds .
  • Results or Outcomes : The outcomes would also depend on the specific peptide synthesis. In general, the use of this compound could lead to the formation of a wide variety of peptides .

5. Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Application Summary : This compound is an organic building block used in various chemical syntheses .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in reactions to form more complex molecules .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could lead to the formation of a wide variety of organic molecules .

6. 2-Bromo-3-ethylthiazolium

  • Application Summary : This compound is used as a coupling agent in peptide synthesis .
  • Methods of Application : The specific methods of application would depend on the particular peptide synthesis being performed. As a coupling agent, it would be used in reactions to form peptide bonds .
  • Results or Outcomes : The outcomes would also depend on the specific peptide synthesis. In general, the use of this compound could lead to the formation of a wide variety of peptides .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

properties

IUPAC Name

ethyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZBNOLKHLTDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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